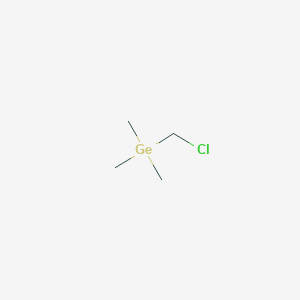
Chloromethyltrimethylgermane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Applications
- Silicon Synthesis : Chloromethyltrimethylgermane plays a role in silicon synthesis. For instance, treatment of chloromethyltrimethylsilane with sec-BuLi in THF at -78° produces chloromethyl(tri-methylsilyl)lithium, which when treated with aldehydes and ketones, yields homologated aldehydes (Burford, Cooke, Roy, & Magnus, 1983).
- Trichlorosilylation of Chlorogermanes : Chloromethyltrimethylgermane reacts with trichlorosilane and triethylamine, leading to the formation of trichlorosilylgermanes and branched stannylsilanes. These reactions are key in developing novel solid compounds and understanding the constitution of complex chemical structures (Müller, Mont, Ruthe, Jones, & Marsmann, 1999).
Environmental and Analytical Chemistry
- Micellization and Catalytic Activity : The kinetic study of basic hydrolysis of ethyl p-nitrophenyl chloromethyl phosphonate reveals insights into the structural behavior and catalytic activity of specific micellar systems. Chloromethyltrimethylgermane-related compounds play a role in understanding these processes (Zakharova, Valeeva, Zakharov, Ibragimova, Kudryavtseva, & Harlampidi, 2003).
- Sample Preparation in Water Samples : A method involving surfactant-assisted dispersive liquid-liquid microextraction, with compounds related to Chloromethyltrimethylgermane, enhances the extraction and determination of environmental contaminants in water samples (Moradi, Yamini, Esrafili, & Seidi, 2010).
Industrial and Material Science
- Enhanced Reduction of Contaminants : Research on combining reduction materials with sorption materials, such as surfactant-modified zeolite and zerovalent iron, has shown enhanced removal of contaminants like chromate and perchloroethylene from water. Chloromethyltrimethylgermane-related compounds contribute to these advances in water treatment technology (Li, Jones, Bowman, & Helferich, 1999).
- Anion Exchange Membrane Development : The development of anion exchange membranes using chlorotrimethylsilane, a compound related to Chloromethyltrimethylgermane, facilitates phosphoric acid concentration and purification processes in electro-electrodialysis. This research contributes to advancing membrane technology for industrial applications (Duan, Wang, Wang, Xie, Zhou, & Ye, 2018).
Textile Industry
- Reactive Dyeing of Cotton : Chloromethyltrimethylgermane-related compounds are used in the textile industry, such as in the cationization of cotton fabric to improve dyeability and fastness properties. This process demonstrates the role of these compounds in enhancing textile dyeing techniques (Montazer, Malek, & Rahimi, 2007).
Photochemical Studies
- Direct Observation of Germyl Radicals : Studies involving germyl ketones and laser-photolysis techniques have enabled direct observation of germyl radicals. Chloromethyltrimethylgermane and its derivatives play a significant role in these photochemical studies, contributing to the understanding of radical behaviors (Mochida, Ichikawa, Okui, Sakaguchi, & Hayashi, 1985).
Agricultural Chemistry
- Pesticide Exposure and Neurobehavioral Performance : Research on organophosphorus pesticide exposure, including chlorpyrifos which is related to Chloromethyltrimethylgermane, highlights the impact of such substances on neurobehavioral performance in adolescents. This study is crucial for understanding the occupational hazards in agricultural settings (Rohlman, Ismail, Rasoul, Bonner, Hendy, Mara, Wang, Olson, 2016).
Safety and Hazards
Eigenschaften
IUPAC Name |
chloromethyl(trimethyl)germane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11ClGe/c1-6(2,3)4-5/h4H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKNHDYVIBKUBQU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Ge](C)(C)CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11ClGe |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00463651 |
Source


|
| Record name | CHLOROMETHYLTRIMETHYLGERMANE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00463651 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5830-55-7 |
Source


|
| Record name | CHLOROMETHYLTRIMETHYLGERMANE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00463651 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-(Piperidin-4-yl)-3H-imidazo[4,5-b]pyridine](/img/structure/B1609780.png)
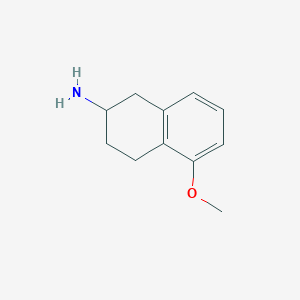


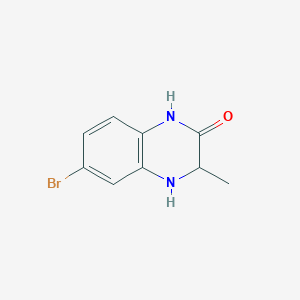
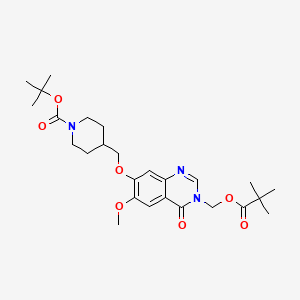

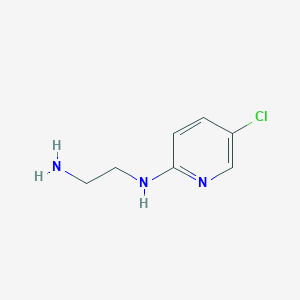

![6,7-dihydro-4H-pyrazolo[5,1-c][1,4]thiazine-2-carbaldehyde](/img/structure/B1609795.png)
